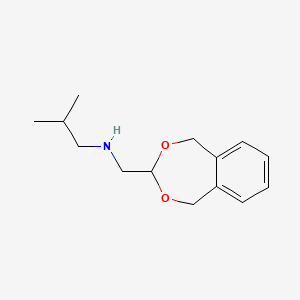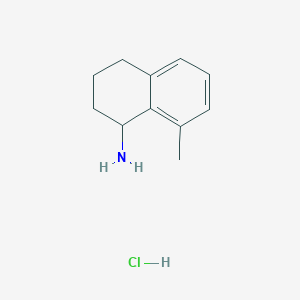
8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a chemical compound with the molecular formula C11H15N·HCl. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structure, which includes a tetrahydronaphthalene ring system substituted with a methyl group and an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride typically involves the reduction of 8-Methyl-1,2,3,4-tetrahydronaphthalen-1-one followed by amination. The reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The subsequent amination step involves the reaction of the reduced intermediate with ammonia or an amine source in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction and amination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to form saturated amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated amines
Substitution: Substituted amine derivatives
Applications De Recherche Scientifique
8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as in drug development or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- 1,2,3,4-Tetrahydro-1-naphthylamine
- Sertraline hydrochloride
Uniqueness
8-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is unique due to its specific substitution pattern on the tetrahydronaphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications.
Propriétés
IUPAC Name |
8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-2-5-9-6-3-7-10(12)11(8)9;/h2,4-5,10H,3,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGYMYPEIVGOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CCCC2=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
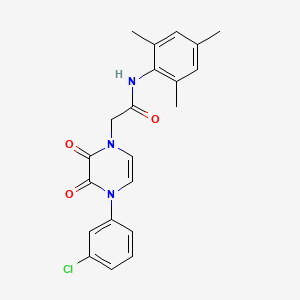
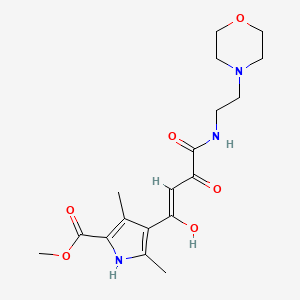
![4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2500453.png)
![6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500455.png)
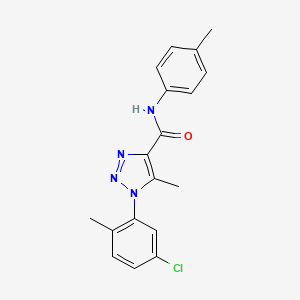

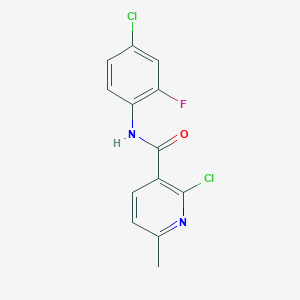
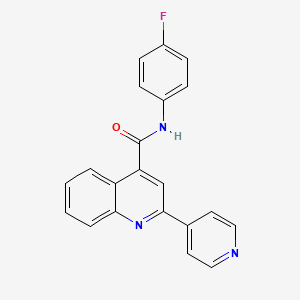
![2-{4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine](/img/structure/B2500464.png)

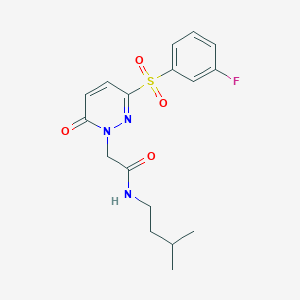
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2500469.png)
![N-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2500470.png)
